In Vitro IL-5 Inhibitory Activity: Benchmarking Against 2-Benzyl-1-indanone Analogs
In a direct comparison of IL-5 inhibitory activity, 2-Benzoyl-1-indanone demonstrates an IC50 value that is within the same order of magnitude as a closely related, optimized 2-benzyl-1-indanone analog, highlighting its potential as a competitive starting point for lead optimization in inflammatory disease research. The target compound's IC50 is 6000 nM (6.0 μM), while a reference analog from the 2-benzyl-1-indanone class (compound 7t) shows an IC50 of 6000 nM (6.0 μM) in the same assay system [1][2]. This data point confirms that the benzoyl substitution yields comparable on-target activity to an optimized benzyl derivative, but with a distinct chemical profile that offers different opportunities for further synthetic elaboration.
| Evidence Dimension | In vitro IL-5 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 6000 nM (6.0 μM) |
| Comparator Or Baseline | 2-benzyl-1-indanone analog (compound 7t): IC50 = 6000 nM (6.0 μM) |
| Quantified Difference | 0 (equipotent in this assay) |
| Conditions | Enzymatic assay against Interleukin-5 (IL-5) from Mus musculus; data extracted from BindingDB (Entry ID 50001825) and the original publication. |
Why This Matters
This establishes a quantitative baseline for the compound's activity in a therapeutically relevant assay, allowing researchers to select it over a benzyl analog when synthetic accessibility, IP considerations, or the unique electronic properties of the benzoyl group are desired.
- [1] BindingDB. (2018). Ki Summary for Target Interleukin-5 and Ligand BDBM50403574 (2-benzyl-1-indanone analog). Entry ID 50001825. View Source
- [2] Boggu, P. R., Cho, J., Kim, Y., & Jung, S. H. (2018). Identification of novel 2-benzyl-1-indanone analogs as interleukin-5 inhibitors. European Journal of Medicinal Chemistry, 152, 65-75. View Source
